Metoclopramide dihydrochloride monohydrate
Overview
Description
Metoclopramide dihydrochloride monohydrate is a hydrate form of metoclopramide dihydrochloride. It is a dopamine D2 antagonist used primarily to treat gastrointestinal disorders such as gastroesophageal reflux disease and diabetic gastroparesis. It is also employed to prevent nausea and vomiting associated with chemotherapy, surgery, and certain diagnostic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of metoclopramide dihydrochloride monohydrate involves several steps. Initially, metoclopramide free base is synthesized. This is followed by the addition of acetonitrile, tetrahydrofuran, acetone, or isopropanol along with purified water in a three-necked bottle. The mixture is heated to dissolve the components, then cooled and filtered to obtain a filter cake. The filter cake is further leached with a small amount of acetonitrile, tetrahydrofuran, acetone, or isopropanol and vacuum dried .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of large reactors and filtration systems ensures the efficient production of the compound. The final product is obtained through crystallization and drying processes to achieve the desired monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Metoclopramide dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Metoclopramide dihydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to gastrointestinal motility and neurotransmitter interactions.
Medicine: Widely used in clinical research for its antiemetic and prokinetic properties. It is also studied for its potential use in treating various neurological disorders.
Industry: Utilized in the pharmaceutical industry for the production of antiemetic medications .
Mechanism of Action
Metoclopramide dihydrochloride monohydrate exerts its effects by blocking dopamine receptors in the central nervous system and the gastrointestinal tract. This action enhances the response to acetylcholine in the upper gastrointestinal tract, leading to increased motility and accelerated gastric emptying. Additionally, it blocks serotonin receptors in the chemoreceptor trigger zone, which helps prevent nausea and vomiting .
Comparison with Similar Compounds
Domperidone: Another dopamine D2 antagonist used to treat nausea and vomiting.
Cisapride: A prokinetic agent that increases gastrointestinal motility.
Erythromycin: An antibiotic with prokinetic properties.
Comparison: Metoclopramide dihydrochloride monohydrate is unique in its dual action of enhancing gastrointestinal motility and preventing nausea and vomiting. Unlike domperidone, it crosses the blood-brain barrier, which can lead to central nervous system side effects. Cisapride and erythromycin, while effective as prokinetic agents, do not possess the same antiemetic properties as metoclopramide .
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.2ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQVJPHZDYMXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204394 | |
Record name | Metoclopramide dihydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-45-3 | |
Record name | Metoclopramide dihydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoclopramide dihydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-N-(2-diethylaminoethyl)-2-methoxybenzamidedihydrochloride, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOCLOPRAMIDE DIHYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1KXE205VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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